molecular formula C16H23FN2O3S B4235693 N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4235693
M. Wt: 342.4 g/mol
InChI Key: DPKNLULYYDILCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as EF-2 and is a member of the sulfonylurea class of compounds. EF-2 has been found to have several unique properties that make it an attractive candidate for use in various scientific applications, including its ability to selectively target specific proteins and its potential for use in cancer treatment.

Mechanism of Action

The mechanism of action of EF-2 involves its ability to selectively target specific proteins and modulate their activity. EF-2 has been found to bind to a specific site on these proteins, causing a conformational change that alters their function. This mechanism of action has been found to be particularly effective in cancer cells, where EF-2 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division.
Biochemical and Physiological Effects:
EF-2 has been found to have several biochemical and physiological effects, including its ability to selectively target specific proteins, modulate neurotransmitter activity, and inhibit cancer cell growth. These effects make EF-2 an attractive candidate for use in various scientific applications, including drug discovery and cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF-2 for use in lab experiments is its ability to selectively target specific proteins, making it a valuable tool for studying protein function and disease. However, one limitation of EF-2 is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on EF-2, including its potential for use in cancer treatment, drug discovery, and neuroscience. One potential direction is the development of EF-2 analogs with improved selectivity and reduced toxicity. Another direction is the study of EF-2 in combination with other compounds to enhance its effectiveness in cancer treatment. Overall, EF-2 has the potential to be a valuable tool for scientific research and a promising candidate for use in various applications.

Scientific Research Applications

EF-2 has been extensively studied for its potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. In cancer research, EF-2 has been found to selectively target cancer cells and inhibit their growth, making it a promising candidate for use in cancer treatment. In drug discovery, EF-2 has been used as a tool compound to study the function of specific proteins and their role in disease. In neuroscience, EF-2 has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-ethyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-3-19(12-16(20)18-10-8-13(2)9-11-18)23(21,22)15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKNLULYYDILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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